N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(13-5-2-11-20-13)17-8-3-9-18-10-6-12-4-1-7-16-14(12)18/h1-2,4-7,10-11H,3,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDGWMYXQDZIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrolopyridine core This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.
Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.
Mechanism of Action
The mechanism by which N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in their heterocyclic cores and substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₇H₁₆N₃O₂.
Key Observations :
- The nitrofuran derivative () incorporates a nitro group, which enhances electrophilicity and may improve antifungal activity but increases toxicity risks .
- Replacing the pyrrolopyridine core with imidazole () or thienopyridine () alters electronic properties and binding interactions.
- The sulfonamide analog () has a higher molecular weight and distinct solubility profile due to the sulfonamide group and tetrahydronaphthalene moiety .
Analysis :
Antifungal and Toxicological Profiles
Nitrofuran derivatives () exhibit antifungal activity but are associated with hepatotoxicity and mutagenicity due to nitro group metabolism .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring and a pyrrolo[2,3-b]pyridine moiety. This compound is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 230.26 g/mol. The presence of the furan ring and the pyrrolo[2,3-b]pyridine structure contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| Structural Features | Furan ring, Pyrrolo[2,3-b]pyridine |
| Functional Group | Amide |
The exact mechanism of action for this compound remains unclear due to the lack of specific studies. However, it is hypothesized that the compound may interact with various molecular targets similar to other pyrrolopyridine derivatives:
- Kinase Inhibition : Compounds in this class often inhibit fibroblast growth factor receptors (FGFRs), which play crucial roles in cell signaling pathways related to proliferation and survival .
- Electrophilic Reactions : The furan ring may participate in electrophilic substitution reactions due to its electron-rich nature, potentially leading to interactions with nucleophilic sites on biological macromolecules .
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, several studies on related compounds provide insight into their biological potential:
- Anticancer Studies :
- Antimicrobial Research :
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves coupling a pyrrolopyridine derivative with a furan-carboxamide precursor. Key intermediates include halogenated pyrrolo[2,3-b]pyridines (e.g., bromo or chloro derivatives) and propylamine-linked furan intermediates. For example, patents describe stepwise alkylation and amidation reactions under inert conditions, using catalysts like Pd for cross-coupling . Critical intermediates include 3-(aminopropyl)pyrrolopyridine, which is reacted with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides) in the presence of DCC/DMAP .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for purity assessment . Structural confirmation employs nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight verification. X-ray crystallography, as demonstrated in related pyrrolopyridine derivatives, resolves stereochemical ambiguities .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Kinase inhibition assays (e.g., RAF or TRK kinases) are prioritized due to structural similarities to known inhibitors like vemurafenib . Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., melanoma or NSCLC) are used to assess antiproliferative effects. Dose-response curves (IC₅₀ calculations) and selectivity profiling against unrelated kinases are critical to establish specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies often arise from substituent variations or assay conditions. For example, fluorophenyl or sulfonamide substitutions in pyrrolopyridine analogs significantly alter kinase selectivity . To address contradictions:
- Perform head-to-head comparisons under standardized assay conditions.
- Use orthogonal assays (e.g., thermal shift assays for target engagement vs. enzymatic activity).
- Analyze metabolite profiles (LC-MS) to rule out off-target effects from degradation products .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer : Structural modifications to enhance solubility and bioavailability include:
- Introducing polar groups (e.g., hydroxyl or amine) on the propyl linker without disrupting target binding .
- Prodrug approaches, such as masking the carboxamide with ester groups, as seen in related sulfonamide derivatives .
- PK studies in rodent models should monitor plasma half-life (t₁/₂) and tissue distribution via radiolabeled analogs or LC-MS/MS quantification .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into kinase ATP-binding pockets identifies key interactions (e.g., hydrogen bonds with hinge regions). MD simulations (AMBER/CHARMM) assess stability of binding poses. QSAR models trained on analogs with halogenated aryl groups (e.g., 4-chlorophenyl in ) predict substituent effects on IC₅₀ values .
Q. What analytical techniques are recommended for characterizing degradation products under stress conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by UPLC-MS/MS identify major degradation pathways. Structural elucidation of degradants uses high-resolution MS/MS fragmentation and comparison with synthetic standards. Stability-indicating HPLC methods are validated per ICH guidelines to ensure specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
